Sams

Description

Properties

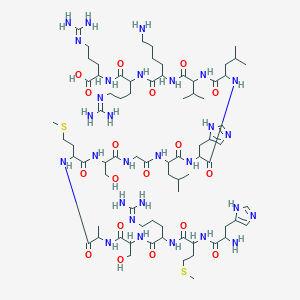

Molecular Formula |

C74H131N29O18S2 |

|---|---|

Molecular Weight |

1779.2 g/mol |

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87) |

InChI Key |

YJAHUEAICBOBTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Self-Assembled Monolayers: Formation, Characterization, and Applications in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, offering a versatile and powerful platform for tailoring the properties of interfaces at the molecular level. These highly organized, single-molecule-thick films form spontaneously on various substrates, providing precise control over surface chemistry, wettability, adhesion, and biocompatibility. This technical guide delves into the fundamental principles of SAM formation, details key experimental protocols for their characterization, and explores their burgeoning applications in the realm of drug development.

The Core Principles of Self-Assembled Monolayers

A self-assembled monolayer is an ordered molecular assembly that forms spontaneously through the adsorption of molecules onto a solid surface.[1][2][3] The constituent molecules of a SAM typically possess three key components: a head group, a spacer or alkyl chain, and a terminal functional group.

-

Head Group: This component has a specific chemical affinity for the substrate, leading to a strong, often covalent or coordinate, bond that anchors the molecule to the surface.[3][4] Common head groups include thiols for noble metal substrates like gold, silanes for hydroxylated surfaces such as silicon oxide, and phosphonates for metal oxides.[1][4]

-

Alkyl Chain (Spacer): This is typically a hydrocarbon chain that connects the head group to the terminal group. Van der Waals interactions between adjacent alkyl chains are a primary driving force for the high degree of order and close packing within the monolayer.[3] The length of this chain can influence the thickness and stability of the SAM.[5]

-

Terminal Functional Group: This group is exposed at the SAM-ambient interface and dictates the surface properties of the modified substrate.[3] By varying the terminal group, researchers can precisely control characteristics such as hydrophobicity, chemical reactivity, and biocompatibility, making this compound highly adaptable for a wide range of applications.[6]

The formation of a SAM is a thermodynamically driven process that occurs spontaneously when a suitable substrate is exposed to a solution or vapor of the constituent molecules.[2] The process can be broadly divided into two stages: an initial, rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange themselves into a densely packed, ordered structure to maximize intermolecular interactions.[7]

Experimental Protocols for SAM Formation and Characterization

The successful fabrication and application of this compound rely on meticulous experimental procedures for both their formation and subsequent characterization.

Formation of Alkanethiol this compound on Gold Substrates

This protocol outlines the common solution-based method for forming alkanethiol this compound on gold surfaces.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Thiol compound of interest

-

High-purity ethanol (200 proof)

-

Clean glass or polypropylene containers

-

Tweezers

-

Dry nitrogen gas

Procedure:

-

Substrate Preparation: Ensure the gold substrate is clean. This can be achieved by rinsing with ethanol and drying with a stream of dry nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - extreme caution is advised ) can be used, followed by thorough rinsing with deionized water and ethanol.

-

Thiol Solution Preparation: Prepare a dilute solution of the thiol in ethanol, typically in the range of 1-10 mM.[7]

-

Immersion: Immerse the clean gold substrate into the thiol solution using tweezers. To minimize oxidation, it is advisable to reduce the headspace above the solution and purge the container with an inert gas like nitrogen.[8]

-

Incubation: Allow the self-assembly process to proceed for a period of 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[8][9]

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[8]

-

Drying: Dry the SAM-coated substrate with a gentle stream of dry nitrogen.

-

Storage: Store the prepared this compound in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.[8]

Characterization Techniques

A suite of surface-sensitive analytical techniques is employed to verify the formation and quality of this compound.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides a macroscopic measure of the surface wettability, which is dictated by the terminal functional group of the SAM. Advancing and receding contact angles can reveal information about surface homogeneity and hysteresis.[10] |

| Ellipsometry | A non-destructive optical technique used to measure the thickness of the monolayer with sub-nanometer resolution.[1] |

| X-ray Photoelectron Spectroscopy (XPS) | A highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface, confirming the presence of the SAM and the integrity of its chemical structure.[2][11] |

| Atomic Force Microscopy (AFM) | Provides topographical images of the SAM surface at the nanoscale, revealing information about surface morphology, domain formation, and defects. It can also be used to probe mechanical properties.[4][12] |

| Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR) | Used to identify the functional groups present in the SAM and to probe the conformational order of the alkyl chains.[7][13] |

Quantitative Data Summary

The following tables summarize key quantitative data for commonly studied SAM systems.

Table 1: Contact Angle Measurements for Alkanethiol this compound on Gold

| Thiol Molecule | Terminal Group | Advancing Water Contact Angle (°) |

| 1-Octadecanethiol (ODT) | -CH₃ | ~110-116 |

| 11-Mercapto-1-undecanol | -OH | <15 |

| 16-Mercaptohexadecanoic acid | -COOH | ~30-40 |

Data compiled from various sources, specific values can vary based on surface roughness and preparation methods.[9][14]

Table 2: Thickness of Alkanethiol this compound on Gold Measured by Ellipsometry

| Thiol Molecule | Number of Carbon Atoms | Approximate Thickness (Å) |

| 1-Dodecanethiol | 12 | 15-17 |

| 1-Hexadecanethiol | 16 | 20-22 |

| 1-Octadecanethiol | 18 | 23-25 |

Thickness is approximately linearly dependent on the length of the alkyl chain.

Table 3: Elemental Composition of a Perfluorodecanethiol SAM on Gold from XPS

| Element | Atomic Percentage (%) |

| Carbon (C1s) | ~26 |

| Fluorine (F1s) | ~52 |

| Sulfur (S2p) | ~1 |

| Gold (Au4f) | ~21 |

Note: These are approximate values and can vary with the specific instrumentation and analysis parameters.[15]

Visualizing SAM Formation and Application Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to self-assembled monolayers.

Applications in Drug Development

The exquisite control over surface properties afforded by this compound makes them invaluable in various aspects of drug development.

-

Targeted Drug Delivery: this compound can be used to functionalize the surface of nanoparticles to create sophisticated drug delivery vehicles.[11][14] By incorporating targeting ligands (e.g., antibodies, peptides) into the terminal group of the SAM, these nanoparticles can selectively bind to and be internalized by specific cells or tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects.[6] The use of poly(ethylene glycol) (PEG) as a spacer in the SAM can further enhance the circulation time of these nanoparticles by reducing non-specific protein adsorption and clearance by the immune system.[16]

-

Biosensors: this compound provide a stable and well-defined platform for the immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids onto sensor surfaces.[6][16] This is crucial for the development of highly sensitive and specific biosensors for medical diagnostics, enabling the detection of disease biomarkers with high accuracy.[16]

-

Biocompatible Coatings: The surface of medical implants can be modified with this compound to improve their biocompatibility and reduce the risk of adverse reactions such as thrombosis or infection.[6] this compound presenting oligo(ethylene glycol) units, for example, are known to resist non-specific protein adsorption, a key factor in enhancing the in-vivo performance of biomedical devices.

-

Fundamental Studies of Biomolecular Interactions: this compound provide model surfaces for studying the interactions between drugs and their biological targets. By presenting specific functional groups, researchers can mimic cell surfaces and investigate binding kinetics and mechanisms at the molecular level.

References

- 1. scilit.com [scilit.com]

- 2. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wp.icmm.csic.es [wp.icmm.csic.es]

- 5. X-ray Photoelectron Spectroscopy | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 6. Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contact angle - Wikipedia [en.wikipedia.org]

- 11. images.philips.com [images.philips.com]

- 12. Atomic force microscopy reveals two phases in single stranded DNA self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Principles of Self-Assembly for Organic Molecules on Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular self-assembly on surfaces is a powerful bottom-up approach for the creation of highly ordered, functional nanostructures. This process, driven by spontaneous organization of molecules, is governed by a delicate interplay of intermolecular and molecule-substrate interactions. Understanding and controlling these interactions is paramount for designing surfaces with tailored chemical and physical properties. This technical guide provides an in-depth exploration of the core principles of organic molecule self-assembly on surfaces, with a particular focus on applications relevant to drug development, such as biosensing, high-throughput screening, and controlled drug delivery.

Core Principles of On-Surface Self-Assembly

The formation of ordered molecular structures on a substrate is a complex process dictated by both thermodynamics and kinetics. The final assembled structure represents a minimum in the free energy landscape of the system. The key contributors to this energy landscape are:

-

Intermolecular Interactions: These are the non-covalent forces between adjacent molecules that drive the formation of ordered assemblies.

-

Molecule-Substrate Interactions: These forces determine how strongly a molecule adsorbs to the surface and can influence the orientation and packing of the molecules.

-

Entropy: This factor favors disordered states, and its contribution must be overcome by the enthalpic gains from favorable intermolecular and molecule-substrate interactions for ordering to occur.

Intermolecular Interactions

A variety of non-covalent interactions govern the self-assembly of organic molecules on surfaces. The strength and directionality of these interactions dictate the geometry and stability of the resulting supramolecular structures.

-

Van der Waals (vdW) Forces: These are ubiquitous, non-directional forces arising from temporary fluctuations in electron density. While individually weak, the cumulative effect of vdW interactions can be significant, especially for larger molecules with extensive intermolecular contact. The pairwise attractive vdW interaction energy between atoms in different molecules can range from 0.06 kJ/mol for hydrogen to 2.35 kJ/mol for more polarizable atoms like xenon.[1] The total vdW interaction for a molecule within a self-assembled layer is the sum of all pairwise interactions.

-

Hydrogen Bonding: This is a stronger, directional interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. Hydrogen bonds play a crucial role in determining the structure of many biological and synthetic self-assembled systems. Their strength can vary significantly, from weak (1–2 kJ/mol) to very strong (up to 161.5 kJ/mol in the bifluoride ion).[2]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The alignment of these dipoles can lead to either attractive or repulsive forces, influencing the packing of molecules in the self-assembled structure.

-

π-π Stacking: This interaction occurs between aromatic rings and is a result of electrostatic and van der Waals forces. It is a key driving force in the self-assembly of many organic semiconductors and biological molecules like DNA.

-

Metal-Organic Coordination: This involves the formation of coordination bonds between metal atoms (either from the substrate or co-deposited) and organic ligands. These bonds are typically stronger than other non-covalent interactions, leading to robust and well-defined networks.

Table 1: Typical Energies of Intermolecular Interactions

| Interaction Type | Typical Energy Range (kJ/mol) | Key Characteristics |

| Van der Waals Forces | 0.4 - 4 | Non-directional, present between all molecules |

| Hydrogen Bonding | 5 - 30 | Directional, requires H-bond donor and acceptor |

| Dipole-Dipole Interactions | 2 - 10 | Occurs between polar molecules |

| π-π Stacking | 4 - 12 | Occurs between aromatic systems |

| Metal-Organic Coordination | 30 - 150 | Strong, directional, forms well-defined networks |

Note: These values are approximate and can vary significantly depending on the specific molecules and their environment.

Molecule-Substrate Interactions

The interaction between the organic molecules and the underlying substrate is a critical factor that can either promote or hinder the formation of ordered structures. These interactions can be broadly classified as:

-

Physisorption: This is a weak interaction based on van der Waals forces, where the electronic structure of the molecule and the substrate are only slightly perturbed. Physisorbed molecules are typically mobile on the surface, which can be advantageous for achieving a thermodynamically stable, well-ordered structure.

-

Chemisorption: This involves the formation of a chemical bond between the molecule and the substrate, resulting in a much stronger interaction. Chemisorption often leads to a fixed molecular orientation and can significantly alter the electronic properties of the molecule. A classic example is the formation of self-assembled monolayers (SAMs) of alkanethiols on gold, where a strong gold-sulfur bond is formed.

The balance between intermolecular and molecule-substrate interactions is crucial. If the molecule-substrate interaction is too strong, molecular mobility will be limited, and the system may get trapped in a disordered state. If it is too weak, the molecules may not adsorb to the surface in sufficient numbers to form a stable assembly.

Thermodynamics and Kinetics of Self-Assembly

The process of self-assembly is a thermodynamic one, where the system seeks to minimize its Gibbs free energy (G = H - TS). A negative change in Gibbs free energy (ΔG) indicates a spontaneous process.

-

Enthalpy (H): The change in enthalpy (ΔH) is primarily driven by the formation of favorable intermolecular and molecule-substrate bonds. Stronger interactions lead to a more negative ΔH.

-

Entropy (S): The change in entropy (ΔS) is typically negative for self-assembly on a surface, as the molecules go from a disordered state (in solution or gas phase) to an ordered, two-dimensional structure.

For self-assembly to occur, the enthalpic gain from bond formation must overcome the entropic penalty of ordering (TΔS).

Kinetics deals with the pathway and rate at which the self-assembled structure is formed. The process often involves nucleation, where small, ordered clusters of molecules form on the surface, followed by the growth of these clusters into larger domains. The rate of these processes is influenced by factors such as temperature, concentration of molecules, and the nature of the solvent.

Experimental Protocols for Studying On-Surface Self-Assembly

A variety of surface-sensitive techniques are employed to characterize the structure, properties, and formation dynamics of self-assembled molecular layers.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for visualizing the structure of self-assembled monolayers with atomic or molecular resolution.

Detailed Methodology:

-

Sample Preparation: The substrate (e.g., Au(111), HOPG) must be atomically flat and clean. This is typically achieved by a combination of sputtering and annealing cycles in ultra-high vacuum (UHV).

-

Molecule Deposition: The organic molecules are deposited onto the substrate, either from the vapor phase using an evaporator or by drop-casting a solution onto the surface.

-

STM Imaging:

-

A sharp metallic tip (often Pt/Ir or W) is brought into close proximity (a few angstroms) of the conductive sample surface.

-

A bias voltage is applied between the tip and the sample, causing electrons to tunnel across the vacuum gap.

-

The tunneling current is extremely sensitive to the tip-sample distance.

-

In "constant current" mode, a feedback loop adjusts the vertical position of the tip to maintain a constant tunneling current as the tip is scanned across the surface. This vertical movement is used to generate a topographic image of the surface.

-

In "constant height" mode, the tip is scanned at a fixed height, and variations in the tunneling current are recorded to form the image. This mode is faster but can only be used on very flat surfaces.

-

-

Data Analysis: The resulting STM images provide information on the packing arrangement, unit cell dimensions, and presence of defects in the self-assembled monolayer.

Atomic Force Microscopy (AFM)

AFM is another scanning probe technique that can image surfaces with high resolution. Unlike STM, AFM does not require a conductive sample.

Detailed Methodology:

-

Sample Preparation: Similar to STM, an atomically flat substrate is required.

-

Molecule Deposition: Molecules can be deposited from solution or vapor phase.

-

AFM Imaging:

-

A sharp tip attached to a flexible cantilever is scanned across the sample surface.

-

Forces between the tip and the sample (e.g., van der Waals, electrostatic) cause the cantilever to deflect.

-

A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode to measure the deflection.

-

In "contact mode," the tip is in direct contact with the surface, and the cantilever deflection is used to generate a topographic image.

-

In "tapping mode," the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude or phase due to tip-sample interactions are used to create the image. This mode is gentler and is preferred for soft organic samples.

-

-

Data Analysis: AFM images provide 3D topographic information about the self-assembled layer, including its thickness and surface roughness.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.

Detailed Methodology:

-

Sample Preparation: The sample with the self-assembled monolayer is placed in an ultra-high vacuum (UHV) chamber.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam.

-

Photoelectron Emission: The X-rays have enough energy to eject core-level electrons from the atoms in the sample.

-

Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Binding Energy Calculation: The binding energy of the electrons is calculated by subtracting the measured kinetic energy from the energy of the incident X-rays.

-

Data Analysis: The binding energies are characteristic of specific elements and their chemical environment. By analyzing the positions and shapes of the peaks in the XPS spectrum, one can determine the elemental composition of the surface and the chemical states of those elements (e.g., distinguishing between a thiol and a sulfonate).

Temperature Programmed Desorption (TPD)

TPD is a technique used to study the desorption of molecules from a surface as the temperature is increased. It provides information about the strength of the molecule-substrate interaction.

Detailed Methodology:

-

Sample Preparation and Adsorption: The sample is cleaned in UHV, and then a controlled amount of the organic molecule is adsorbed onto the surface at a low temperature.

-

Linear Temperature Ramp: The sample is heated at a constant rate (e.g., 1-10 K/s).

-

Desorption Monitoring: A mass spectrometer is used to monitor the partial pressure of the desorbing molecules as a function of temperature.

-

Data Analysis: The TPD spectrum shows one or more desorption peaks. The temperature at which a peak maximum occurs is related to the desorption activation energy, which is a measure of the binding energy of the molecule to the surface. The area under the peak is proportional to the initial surface coverage of the adsorbed species.

Visualization of Self-Assembly Principles and Workflows

Logical Relationships in On-Surface Self-Assembly

Caption: Key factors influencing the outcome of on-surface molecular self-assembly.

Experimental Workflow for Characterizing Self-Assembled Monolayers

Caption: A typical workflow for the preparation and characterization of self-assembled monolayers.

Applications in Drug Development

The ability to create well-defined surfaces with precise control over chemical functionality at the molecular level makes on-surface self-assembly a highly attractive technology for various applications in drug development.

High-Throughput Screening (HTS)

Self-assembled monolayers can be used to create microarrays for high-throughput screening of drug candidates. By patterning a surface with different types of self-assembled monolayers, each presenting a specific target molecule (e.g., an enzyme or a receptor), it is possible to screen large libraries of potential drug molecules for binding or inhibitory activity.[3][4] The high degree of order and the well-defined surface chemistry of this compound can lead to more reproducible and reliable screening results compared to traditional methods.

Biosensors

This compound provide an ideal platform for the development of highly sensitive and specific biosensors.[3][5] A SAM can be functionalized with biorecognition elements, such as antibodies, enzymes, or DNA strands. When the target analyte binds to the recognition element, it causes a change in the physical properties of the surface (e.g., thickness, refractive index, or electrical potential), which can be detected by various transduction methods. These biosensors can be used for disease diagnosis, monitoring drug efficacy, and detecting pathogens.

Controlled Drug Release

Self-assembled monolayers can be designed to release therapeutic agents in a controlled manner.[6][7][8] For example, a drug can be tethered to the SAM via a cleavable linker that is sensitive to a specific stimulus, such as a change in pH, the presence of a particular enzyme, or exposure to light. This allows for targeted drug delivery and release at the desired site of action, which can improve therapeutic efficacy and reduce side effects.

Studying Cell-Surface Interactions

The behavior of cells, including their adhesion, proliferation, and differentiation, is highly sensitive to the properties of the surface they are in contact with. Self-assembled monolayers provide a powerful tool for creating model surfaces with precisely controlled chemical and physical properties to study these interactions.[9][10] This is crucial for the development of biocompatible materials for medical implants and for understanding how different surface cues influence cellular responses to drugs.

Conclusion

The self-assembly of organic molecules on surfaces is a versatile and powerful strategy for creating functional materials with molecular-level precision. A deep understanding of the fundamental principles governing this process, including the interplay of intermolecular and molecule-substrate interactions, is essential for the rational design of surfaces with desired properties. The applications of this technology in drug development are vast and continue to expand, offering exciting new possibilities for high-throughput screening, biosensing, controlled drug delivery, and fundamental studies of cell-surface interactions. As our ability to manipulate matter at the nanoscale continues to advance, on-surface self-assembly is poised to play an increasingly important role in the future of medicine and biotechnology.

References

- 1. Van der Waals force - Wikipedia [en.wikipedia.org]

- 2. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Advanced drug delivery via self-assembled monolayer-coated nanoparticles [aimspress.com]

- 8. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, preparation, characterization, and applications of thiol-on-gold self-assembled monolayers (SAMs). This well-established surface modification technique offers a robust and versatile platform for controlling the interfacial properties of gold surfaces, with significant implications for biosensing, drug delivery, and fundamental surface science studies.

Core Principles of Thiol-on-Gold Self-Assembly

Thiol-on-gold this compound are highly ordered molecular layers that spontaneously form when a gold substrate is exposed to a solution containing an organosulfur compound, typically an alkanethiol (R-SH). The formation is a two-step process that begins with the rapid, reversible physisorption of thiol molecules onto the gold surface. This is followed by a slower, irreversible chemisorption process where a strong covalent bond forms between the sulfur atom and the gold surface, with the release of the hydrogen atom from the thiol group. This gold-sulfur bond is the primary driving force for the self-assembly process.

The long alkyl chains of the alkanethiols then align and pack closely together due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer. This ordering process is thermodynamically driven, minimizing the free energy of the system. The final orientation of the alkyl chains is typically tilted with respect to the surface normal to maximize these van der Waals forces.

Quantitative Data on Alkanethiol this compound

The physical properties of thiol-on-gold this compound, such as thickness and hydrophobicity, are highly dependent on the length of the alkyl chain. The following tables summarize key quantitative data for this compound derived from n-alkanethiols of varying chain lengths.

| Thiol Compound | Number of Carbon Atoms (n) | Ellipsometric Thickness (nm) | Root Mean Square (RMS) Surface Roughness (nm) |

| Ethanethiol | 2 | ~0.46 | ~1.4 |

| Propanethiol | 3 | ~0.6 | ~1.2 |

| Hexanethiol | 6 | ~0.9 | ~0.8 |

| Dodecanethiol | 12 | ~1.7 | ~0.5 |

| Hexadecanethiol | 16 | ~2.2 | ~0.3 |

| Octadecanethiol | 18 | ~2.5 | ~0.2 |

Table 1: Ellipsometric thickness and surface roughness of n-alkanethiol this compound on gold. Data compiled from various sources.

| Thiol Compound | Number of Carbon Atoms (n) | Advancing Contact Angle (θa) with Water (°) |

| Hexanethiol | 6 | ~105 |

| Octanethiol | 8 | ~108 |

| Decanethiol | 10 | ~110 |

| Dodecanethiol | 12 | ~111 |

| Hexadecanethiol | 16 | ~112 |

| Octadecanethiol | 18 | ~112 |

Table 2: Advancing water contact angles for n-alkanethiol this compound on gold, demonstrating the increase in hydrophobicity with chain length.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the formation of high-quality, reproducible this compound.

Gold Substrate Preparation

A clean and smooth gold surface is paramount for the formation of a well-ordered SAM.

Materials:

-

Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Deionized (DI) water

-

Ethanol (200 proof)

-

Nitrogen gas source

Procedure:

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

Use the substrates immediately for SAM formation to prevent re-contamination.

Thiol-on-Gold SAM Formation

Materials:

-

Clean gold substrates

-

Alkanethiol of choice

-

Anhydrous ethanol (200 proof)

-

Glass vials with sealable caps

-

Tweezers

Procedure:

-

Prepare a 1-10 mM solution of the desired alkanethiol in anhydrous ethanol in a clean glass vial.

-

Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.

-

Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with an inert gas like nitrogen or argon.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.

-

After incubation, remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove non-chemisorbed thiols.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

Store the prepared this compound in a clean, dry environment, preferably under an inert atmosphere, until further use.

Characterization Techniques

Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This change is used to determine the thickness and refractive index of thin films.

Protocol:

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.

-

After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate over a range of wavelengths.

-

Model the system as a layered structure (e.g., silicon/titanium/gold/SAM/air).

-

Using appropriate optical constants for the substrate layers and assuming a refractive index for the organic layer (typically ~1.45 for alkanethiols), fit the experimental data to the model to determine the thickness of the SAM.

Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. This angle is a measure of the surface's wettability and provides information about the surface energy and the nature of the terminal functional groups of the SAM.

Protocol:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically a few microliters) of high-purity water onto the surface.

-

Use the goniometer's camera and software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

-

For dynamic contact angles, measure the advancing angle (as the droplet volume is increased) and the receding angle (as the droplet volume is decreased).

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thiol-on-gold this compound, XPS is crucial for confirming the presence of the sulfur-gold bond.

Protocol:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a focused beam of X-rays.

-

Detect the kinetic energy of the photoelectrons emitted from the top few nanometers of the surface.

-

Analyze the resulting spectrum to identify the elements present. For thiol-on-gold this compound, the key feature is the S 2p peak. A binding energy of approximately 162 eV for the S 2p3/2 peak is characteristic of a thiolate species covalently bonded to gold.[1][2] In contrast, unbound thiols show a peak at a higher binding energy, around 164 eV.[2]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving thiol-on-gold this compound.

References

- 1. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose this compound for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise engineering of interfacial properties for a diverse range of applications, from biosensing and drug delivery to molecular electronics and corrosion inhibition. This guide provides a detailed exploration of the fundamental components that constitute these highly ordered molecular films, offering insights into their structure, function, and the experimental methodologies used for their preparation and characterization.

The Architecture of a Self-Assembled Monolayer

A self-assembled monolayer is a quasi-two-dimensional, ordered molecular assembly that spontaneously forms on a solid substrate. The constituent molecules of a SAM are typically amphiphilic, possessing a tripartite structure comprising a head group, a spacer or backbone (commonly an alkyl chain), and a terminal functional group.[1][2] The interplay between these three components dictates the overall structure, stability, and surface properties of the monolayer.

The Head Group: Anchoring to the Substrate

The head group is the moiety responsible for the chemisorption of the molecule onto the substrate, forming a stable, covalent or coordinate bond.[2][3] This interaction is the primary driving force for the self-assembly process and largely determines the choice of substrate material. The strength of the head group-substrate bond is a critical factor in the overall stability of the SAM.[4] Common head group-substrate combinations include:

-

Thiols (-SH) on noble metal surfaces such as gold (Au), silver (Ag), and copper (Cu). The thiol-gold interaction is one of the most widely studied SAM systems, forming a strong covalent bond with an energy of approximately 100 kJ/mol.[4]

-

Silanes (e.g., -SiCl₃, -Si(OCH₃)₃) on hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides. These form robust siloxane (Si-O-Substrate) bonds with a high bond energy of around 452 kJ/mol.[4]

-

Phosphonates (-PO₃H₂) on various metal oxides, including titanium dioxide (TiO₂) and indium tin oxide (ITO).

-

Carboxylic acids (-COOH) on metal oxides and silver.

The selection of the appropriate head group is paramount for achieving a well-ordered and stable monolayer.

The Alkyl Chain (Spacer): Ensuring Order and Stability

Connecting the head group to the terminal group is the spacer, which is most commonly a hydrocarbon (alkyl) chain. Van der Waals interactions between adjacent alkyl chains are crucial for the long-range ordering and stability of the SAM.[2][5] The length of the alkyl chain significantly influences the packing density, tilt angle, and overall order of the monolayer.

-

Chain Length: Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals forces.[1] Shorter chains (n < 8) may result in more disordered, liquid-like films, while longer chains (n > 10) tend to form crystalline-like structures.[1]

-

Tilt Angle: To maximize van der Waals interactions, the alkyl chains in a densely packed SAM typically tilt with respect to the surface normal. This tilt angle (α) can vary from 0 to 60 degrees depending on the head group, substrate, and chain length.[4][5]

The hydrophobic nature of the alkyl chains also contributes to the barrier properties of the SAM, making them effective in applications such as corrosion protection.

The Terminal Group: Defining the Surface Functionality

The terminal group is the outermost part of the SAM and dictates the chemical and physical properties of the interface.[2][3] By judiciously choosing the terminal functionality, the surface can be tailored for specific applications. A wide variety of terminal groups can be incorporated, including:

-

Hydrophobic groups: Methyl (-CH₃) and fluorinated groups (-CF₃) create low-energy, water-repellent surfaces.[6][7]

-

Hydrophilic groups: Hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups impart hydrophilicity and can be used to control wetting or for the subsequent immobilization of biomolecules.[8][9]

-

Biocompatible groups: Poly(ethylene glycol) (PEG) moieties can be used to create surfaces that resist non-specific protein adsorption, which is critical in biomedical applications.[8]

-

Reactive groups: Terminal groups can be chosen to participate in specific chemical reactions, allowing for the covalent attachment of other molecules in a process known as surface functionalization.

The ability to precisely control the surface chemistry through the terminal group is a key advantage of SAM technology.

Quantitative Data on SAM Components

The following tables summarize key quantitative data related to the components of self-assembled monolayers.

Table 1: Head Group-Substrate Interaction Energies

| Head Group | Substrate | Bond Type | Approximate Bond Energy (kJ/mol) |

| Thiol (-SH) | Gold (Au) | Covalent (Au-S) | ~100[4] |

| Trichlorosilane (-SiCl₃) | Hydroxylated Surface (e.g., SiO₂) | Covalent (Si-O-Substrate) | 452[4] |

| Phosphonic Acid (-PO₃H₂) | Metal Oxides (e.g., TiO₂) | Covalent (P-O-Metal) | - |

| Carboxylic Acid (-COOH) | Silver (Ag), Aluminum Oxide (Al₂O₃) | Coordinate | - |

Note: Bond energies can vary depending on the specific substrate crystal face and environmental conditions. Further research is needed to populate the missing values.

Table 2: Alkyl Chain Properties as a Function of Chain Length (for Alkanethiols on Gold)

| Number of Carbon Atoms (n) | Typical Tilt Angle (α) from Surface Normal | Packing Density (molecules/nm²) | Film Thickness (Å) |

| < 8 | Higher, more disordered | Lower | - |

| 10-12 | ~30° | ~4.6 | ~15-18 |

| 16-18 | ~30° | ~4.6 | ~22-25 |

Note: These are approximate values and can be influenced by preparation conditions. The packing density for a well-ordered alkanethiol SAM on Au(111) approaches a theoretical maximum of 4.65 x 10¹⁴ molecules/cm².[5]

Table 3: Surface Properties for Different Terminal Groups

| Terminal Group | Water Contact Angle (Advancing) | Surface Energy (mN/m) |

| -CH₃ | ~110°[6] | ~19 |

| -CF₃ | ~120°[6][7] | ~12 |

| -OH | < 20°[8] | > 60 |

| -COOH | ~30-40° (pH dependent)[8] | ~50 |

| -NH₂ | ~40-50° (pH dependent)[8] | ~45 |

Note: Contact angles and surface energies are highly sensitive to the underlying monolayer structure and the measurement conditions.

Experimental Protocols

The successful formation and characterization of high-quality this compound rely on meticulous experimental procedures. The following sections provide detailed methodologies for key experiments.

Preparation of Alkanethiol this compound on Gold

This protocol describes the preparation of alkanethiol this compound on gold substrates from a solution phase.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Alkanethiol (e.g., 1-dodecanethiol)

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrate with copious amounts of DI water. c. Dry the substrate under a gentle stream of nitrogen gas.

-

Solution Preparation: a. Prepare a 1 mM solution of the alkanethiol in absolute ethanol in a clean glass vial.

-

Self-Assembly: a. Immerse the clean, dry gold substrate into the alkanethiol solution. b. Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Rinsing and Drying: a. Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules. b. Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

Storage: a. Store the prepared this compound in a clean, dry environment, such as a desiccator.

Preparation of Organosilane this compound on Silicon Dioxide

This protocol outlines the vapor-phase deposition of an organosilane SAM on a silicon dioxide surface.[2]

Materials:

-

Silicon wafer or glass slide (with a native oxide layer)

-

Organosilane (e.g., (3-aminopropyl)triethoxysilane - APTES)

-

Acetone, Isopropanol (reagent grade)

-

DI water

-

UV-Ozone cleaner or oxygen plasma asher

-

Vacuum desiccator

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation: a. Sonicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrate with nitrogen gas. c. Treat the substrate with a UV-Ozone cleaner or oxygen plasma for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.[2]

-

Vapor-Phase Deposition: a. Place the cleaned substrate and a small, open vial containing a few drops of the organosilane inside a vacuum desiccator. b. Evacuate the desiccator to a moderate vacuum. c. Allow the deposition to proceed for 2-4 hours at room temperature.

-

Post-Deposition Treatment: a. Vent the desiccator and remove the substrate. b. To remove loosely bound silanes, rinse the substrate with a suitable solvent (e.g., acetone or ethanol). c. Cure the SAM by baking the substrate at 110-120 °C for 30-60 minutes. d. Sonicate the substrate in the rinsing solvent for 5-10 minutes to remove any remaining unbound molecules. e. Dry the final SAM-coated substrate with nitrogen gas.

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[3][8]

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Mounting: Mount the SAM-coated substrate on the sample holder using a compatible adhesive (e.g., copper tape).

-

Vacuum: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, S 2p, Si 2p, Au 4f).

-

Data Analysis: a. Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV or the adventitious carbon C 1s peak to 284.8 eV.[10] b. Perform peak fitting on the high-resolution spectra to identify the different chemical states of each element. For example, the S 2p spectrum can distinguish between free thiols and bound thiolates.[3] c. Quantify the elemental composition from the peak areas, correcting for the relative sensitivity factors of each element.

Characterization by Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.[11][12]

Instrumentation:

-

Atomic Force Microscope

-

Sharp AFM probes (e.g., silicon nitride cantilevers)

Procedure:

-

Sample Mounting: Securely mount the SAM-coated substrate on the AFM sample stage.

-

Probe Installation: Install a new, sharp AFM probe in the cantilever holder.

-

Laser Alignment: Align the laser onto the back of the cantilever and center the reflection on the photodiode detector.

-

Engage and Scan: a. Approach the AFM tip to the sample surface until it begins to interact with the surface. b. Start scanning in contact mode or tapping mode. Tapping mode is often preferred for soft organic layers like this compound to minimize sample damage.

-

Image Optimization: Adjust the scanning parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

-

Data Analysis: a. Use the AFM software to flatten the image and remove any imaging artifacts. b. Analyze the topography to assess the uniformity and completeness of the monolayer. Features such as pinholes, domain boundaries, and islands of molecules can be visualized.[11] c. Measure the height of features in the image to estimate the thickness of the SAM.

Characterization by Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface wettability and surface energy.[13][14]

Instrumentation:

-

Contact angle goniometer with a high-resolution camera and a light source.

-

Syringe for dispensing precise liquid droplets.

Procedure:

-

Sample Placement: Place the SAM-coated substrate on the sample stage.

-

Droplet Deposition: Use the syringe to carefully dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., DI water) onto the surface.

-

Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Angle Measurement: Use the software to analyze the captured image and determine the contact angle. For a comprehensive analysis, both advancing and receding contact angles should be measured by adding and removing liquid from the droplet, respectively.[13]

-

Data Analysis: a. Obtain an average contact angle from multiple measurements at different locations on the surface. b. The contact angle provides a qualitative measure of the surface hydrophobicity/hydrophilicity. c. By measuring the contact angles of several liquids with known surface tension components, the surface free energy of the SAM can be calculated using theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[14]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental structure of a self-assembled monolayer and a typical experimental workflow.

Caption: Fundamental components of a self-assembled monolayer.

Caption: A typical experimental workflow for SAM preparation and characterization.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eag.com [eag.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.aps.org [journals.aps.org]

- 8. X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications [scielo.org.mx]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Contact angle - Wikipedia [en.wikipedia.org]

- 14. Static solvent contact angle measurements, surface free energy and wettability determination of various self-assembled monolayers on silicon dioxide (Journal Article) | ETDEWEB [osti.gov]

The Spontaneous Choreography of Molecules: A Technical Guide to Organized Molecular Layers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of molecules into highly ordered, functional layers is a cornerstone of nanotechnology and biophysics, with profound implications for drug delivery, biosensing, and materials science. This technical guide delves into the core principles and methodologies governing the formation of three key types of organized molecular layers: Self-Assembled Monolayers (SAMs), Langmuir-Blodgett (LB) films, and lipid bilayers. This document provides a comprehensive overview of the thermodynamic driving forces, detailed experimental protocols for their formation and characterization, and quantitative data to aid in their application and study.

The Thermodynamics of Self-Assembly: An Invisible Hand

The spontaneous formation of organized molecular layers is not a random occurrence but rather a process governed by the fundamental laws of thermodynamics. The primary driving force is the minimization of the system's Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation: ΔG = ΔH - TΔS.

For amphiphilic molecules, which possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail, the hydrophobic effect is a dominant contributor to the negative ΔG required for spontaneous assembly in an aqueous environment. The organization of these molecules into layers minimizes the unfavorable interaction between the hydrophobic tails and water molecules, leading to a significant increase in the entropy of the surrounding water molecules. This large positive entropy change of the solvent overcomes the decrease in entropy of the assembling molecules themselves, resulting in a net negative Gibbs free energy for the self-assembly process.[1][2]

Non-covalent interactions, including van der Waals forces between hydrophobic tails, and hydrogen bonding and electrostatic interactions between hydrophilic head groups, also contribute to the enthalpic component of the free energy change, further stabilizing the organized molecular structure.

Self-Assembled Monolayers (this compound): Precision at the Interface

Self-Assembled Monolayers are ordered molecular assemblies that form spontaneously by the adsorption of a specific molecule from solution or the gas phase onto a solid substrate. The most well-studied system is the formation of alkanethiol this compound on gold surfaces, where a strong gold-sulfur bond anchors the molecules to the substrate.

Quantitative Data for Alkanethiol this compound on Gold

The structural parameters of this compound are crucial for their function and can be precisely controlled by varying the molecular structure and preparation conditions.

| Parameter | Typical Value | Factors Influencing Value |

| Layer Thickness | 1 - 3 nm | Alkyl chain length of the thiol molecule. |

| Molecular Tilt Angle | ~27-30° from the surface normal | Packing density, chain length.[3] |

| Packing Density | ~4.5 - 5 x 1014 molecules/cm2 | Substrate crystallinity, deposition time, temperature. |

| Contact Angle (Water) | 110-115° (for methyl-terminated this compound) | Terminal functional group, surface roughness. |

Experimental Protocol: Preparation of Alkanethiol this compound on a Gold Substrate

This protocol outlines the steps for the fabrication of a standard alkanethiol SAM on a gold-coated silicon wafer.

Materials:

-

Gold-coated silicon wafer

-

Alkanethiol solution (e.g., 1 mM octadecanethiol in ethanol)

-

Absolute ethanol (spectroscopic grade)

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

-

Glass beakers and petri dishes

Procedure:

-

Substrate Cleaning:

-

Immerse the gold-coated wafer in piranha solution for 10-15 minutes to remove organic contaminants.

-

Rinse the wafer thoroughly with deionized water, followed by absolute ethanol.

-

Dry the wafer under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Immediately immerse the clean, dry gold substrate into the 1 mM alkanethiol solution in a clean glass container.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

-

Characterization:

-

The quality of the SAM can be assessed using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

-

Diagram: Experimental Workflow for SAM Formation

Caption: Workflow for the preparation and characterization of a self-assembled monolayer.

Langmuir-Blodgett (LB) Films: Engineering Layers Molecule by Molecule

The Langmuir-Blodgett technique offers a powerful method for creating highly organized mono- and multilayers of amphiphilic molecules with precise control over the film thickness and molecular packing. This is achieved by compressing a monolayer of molecules at a liquid-air interface and subsequently transferring it onto a solid substrate.

Quantitative Data for Langmuir-Blodgett Films

The properties of LB films are determined by the molecular structure, subphase conditions, and deposition parameters.

| Parameter | Typical Value (for stearic acid) | Factors Influencing Value |

| Area per Molecule (at collapse) | ~0.20 nm2 | Temperature, subphase pH, ionic strength. |

| Monolayer Thickness | ~2.5 nm | Alkyl chain length. |

| Transfer Ratio | ~1 | Surface pressure, dipping speed, substrate hydrophobicity. |

| Surface Pressure (for deposition) | 20-30 mN/m | Molecular packing state (liquid-condensed).[2] |

Experimental Protocol: Deposition of a Langmuir-Blodgett Film

This protocol describes the deposition of a single monolayer of an amphiphilic molecule onto a hydrophilic solid substrate.

Materials:

-

Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

-

Amphiphilic molecule solution (e.g., 1 mg/mL stearic acid in chloroform)

-

Ultrapure water (subphase)

-

Hydrophilic substrate (e.g., clean glass slide or silicon wafer)

-

Microsyringe

Procedure:

-

Trough Preparation:

-

Thoroughly clean the LB trough and barriers to remove any surface-active contaminants.

-

Fill the trough with ultrapure water until a convex meniscus is formed above the trough edges.

-

Aspirate the surface of the water to remove any dust or impurities.

-

-

Monolayer Formation:

-

Using a microsyringe, carefully deposit small droplets of the amphiphile solution onto the water surface. The volatile solvent will evaporate, leaving the amphiphilic molecules at the air-water interface.[4]

-

Wait for a few minutes to allow for complete solvent evaporation and for the monolayer to equilibrate.

-

-

Isotherm Measurement:

-

Compress the monolayer by moving the barriers at a slow, constant rate while recording the surface pressure as a function of the area per molecule. This generates a surface pressure-area isotherm, which reveals the different phases of the monolayer.

-

-

Monolayer Deposition:

-

Position a clean, hydrophilic substrate perpendicular to the water surface, partially submerged in the subphase.

-

Compress the monolayer to the desired surface pressure (typically in the liquid-condensed phase).

-

Slowly withdraw the substrate from the subphase at a constant speed (e.g., 2-5 mm/min). The monolayer will transfer onto the substrate as it is pulled through the interface.[5]

-

-

Drying and Characterization:

-

Allow the deposited film to dry in a clean environment.

-

The quality and thickness of the LB film can be characterized by techniques such as atomic force microscopy (AFM), ellipsometry, and X-ray reflectivity.

-

Diagram: Langmuir-Blodgett Deposition Process

Caption: Key steps in the Langmuir-Blodgett film deposition process.

Lipid Bilayers: The Essence of Biological Membranes

Lipid bilayers are fundamental structures in biology, forming the basis of all cellular membranes. These structures are composed of two layers of lipid molecules, with their hydrophobic tails oriented inward and their hydrophilic head groups facing the aqueous environment on either side.

Quantitative Data for Phospholipid Bilayers

The physical properties of lipid bilayers are critical to their biological function.

| Parameter | Typical Value (for DOPC at 20°C) | Factors Influencing Value |

| Bilayer Thickness | ~3.5 - 4.0 nm | Acyl chain length, degree of saturation, presence of cholesterol. |

| Area per Lipid | ~0.70 nm2 | Temperature, lipid composition, hydration level. |

| Bending Rigidity | ~20-30 kBT | Lipid headgroup and tail structure, cholesterol content. |

| Phase Transition Temperature (Tm) | -18.3 °C | Acyl chain length and saturation. |

Experimental Protocol: Formation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are micron-sized, single-bilayer vesicles that serve as excellent models for studying the properties of lipid membranes. Electroformation is a common method for their preparation.

Materials:

-

Indium tin oxide (ITO)-coated glass slides

-

Lipid solution (e.g., 1 mg/mL 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform)

-

Sucrose solution (e.g., 200 mM)

-

Function generator and AC power supply

-

Custom-made electroformation chamber

-

O-ring

Procedure:

-

Lipid Film Preparation:

-

Clean the ITO-coated glass slides thoroughly with ethanol and deionized water.

-

Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.

-

Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent, forming a thin, dry lipid film.

-

-

Chamber Assembly:

-

Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the lipid-coated sides facing each other.

-

Fill the chamber with the sucrose solution.

-

-

Electroformation:

-

Connect the ITO slides to a function generator.

-

Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) to the chamber for 2-4 hours at a temperature above the phase transition temperature of the lipid. The electric field induces the swelling and detachment of the lipid film from the slides, leading to the formation of GUVs.

-

-

Vesicle Harvesting and Observation:

-

Carefully collect the GUV-containing solution from the chamber.

-

The GUVs can be observed using phase-contrast or fluorescence microscopy.

-

Diagram: Principle of Lipid Bilayer Self-Assembly

Caption: The hydrophobic effect drives the self-assembly of dispersed lipid molecules into an ordered bilayer structure.

Conclusion

The spontaneous formation of organized molecular layers is a powerful phenomenon that enables the creation of highly tailored surfaces and structures with diverse applications. By understanding the underlying thermodynamic principles and mastering the experimental techniques for their fabrication and characterization, researchers can harness the self-organizing properties of molecules to advance the fields of drug development, diagnostics, and materials science. This guide provides a foundational framework for professionals seeking to explore and utilize these fascinating molecular architectures.

References

- 1. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface [iris.inrim.it]

- 2. Film deposition (Chapter 3) - Langmuir-Blodgett Films [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. biolinchina.com [biolinchina.com]

- 5. biolinscientific.com [biolinscientific.com]

A Technical Guide to Self-Assembled Monolayers: Head Group Chemistry, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. These nanoscale layers provide a powerful platform for tailoring surface properties with molecular precision, making them invaluable tools in materials science, nanotechnology, and particularly in the realm of drug development. The functionality of a SAM is largely dictated by its constituent molecules, which are typically composed of a head group that anchors to the substrate, a spacer or tail that forms the body of the monolayer, and a terminal functional group that dictates the surface chemistry. This guide provides an in-depth exploration of the different types of head groups used in SAM formation, their key characteristics, and the experimental protocols for their preparation and analysis.

Core Concepts: The Role of the Head Group

The head group is the critical component that determines the formation, stability, and substrate specificity of a self-assembled monolayer. The choice of head group depends on the desired substrate and the required stability of the monolayer under specific experimental conditions. The interaction between the head group and the substrate is typically a strong, specific chemical bond.

Common Head Groups for Self-Assembled Monolayers

The most extensively studied and utilized head groups in SAM formation include thiols, silanes, and N-heterocyclic carbenes (NHCs). Each of these head groups exhibits distinct affinities for different substrates and offers a unique set of properties.

Thiols

Thiol-based this compound are the most well-established and widely used class of self-assembled monolayers. The sulfur atom of the thiol group (R-SH) exhibits a strong affinity for noble metal surfaces, most notably gold, but also silver, copper, and platinum.[1] The bond formation between the thiol head group and the gold substrate is a chemisorption process, resulting in a strong gold-thiolate (Au-S) bond.[2]

Silanes

Organosilanes are the precursors for forming this compound on hydroxylated surfaces such as silicon oxide (SiO2), glass, quartz, and other metal oxides.[3] The head group of these molecules is a silicon atom bonded to one or more hydrolyzable groups, such as chloro (-Cl) or alkoxy (-OR) groups. The formation of silane-based this compound involves the hydrolysis of these labile groups in the presence of trace amounts of water to form silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds.[4]

N-Heterocyclic Carbenes (NHCs)

N-heterocyclic carbenes are a more recent addition to the family of head groups for this compound, but they have rapidly gained attention due to the formation of exceptionally stable monolayers, particularly on gold surfaces.[1][5] NHCs are persistent carbenes that form a strong, covalent gold-carbon (Au-C) bond, which is significantly stronger than the gold-thiolate bond.[1] This enhanced stability makes NHC-based this compound highly resistant to heat, chemical degradation, and displacement by other molecules.[5]

Quantitative Data Summary

The choice of head group significantly impacts the properties of the resulting SAM. The following tables summarize key quantitative data for the most common head groups.

| Head Group | Substrate | Bond/Desorption Energy (kJ/mol) | Reference |

| Trichlorosilane | Hydroxylated Surfaces (e.g., SiO₂) | 452 (covalent R-Si-O-substrate bond) | [4] |

| Thiol | Gold | ~100 (Au-S bond) | [4] |

| N-Heterocyclic Carbene | Gold | 158 ± 10 (desorption energy) | [6] |

Table 1: Comparison of Bond and Desorption Energies for Common SAM Head Groups.

| SAM System | Terminal Group | Advancing Contact Angle (°) | Reference |

| Alkanethiol on Gold | -CH₃ | 97 ± 2 | [7] |

| Alkanethiol on Gold | -COOH | 35 ± 4 | [7] |

| Alkanethiol on Gold | -OH | 49 ± 3 | [7] |

| SAM on Platinum (from solution) | -CH₃ | 126 | [8] |

| SAM on Platinum (from vapor) | -CH₃ | 72 | [8] |

| Untreated Platinum | - | ~40 | [8] |

Table 2: Water Contact Angles for Various SAM-Modified Surfaces, Indicating Surface Hydrophobicity.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible formation of high-quality this compound. The following sections provide step-by-step protocols for the preparation and characterization of this compound based on thiols, silanes, and NHCs.

Protocol 1: Formation of Alkanethiol this compound on Gold

1. Substrate Preparation:

- Obtain gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer).

- Clean the substrates by sonicating in a series of solvents: acetone, then isopropanol, for 10 minutes each.

- Dry the substrates under a stream of dry nitrogen gas.

- Treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove any organic contaminants.

2. SAM Formation:

- Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.

- Immerse the cleaned gold substrates in the alkanethiol solution.

- Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

- After incubation, remove the substrates from the solution.

- Rinse the substrates thoroughly with ethanol to remove any non-chemisorbed molecules.

- Dry the SAM-coated substrates under a stream of dry nitrogen.

Protocol 2: Formation of Organosilane this compound on Silicon Oxide

1. Substrate Preparation:

- Use silicon wafers with a native oxide layer or glass slides.

- Clean the substrates by sonicating in a detergent solution (e.g., 2% Alconox), followed by rinsing with deionized water.

- Sonicate in isopropanol for 10 minutes.

- Dry the substrates under a stream of dry nitrogen.

- Activate the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

- Rinse the substrates extensively with deionized water and dry with nitrogen.

2. SAM Formation (Solution Phase):

- Prepare a 1-5 mM solution of the organosilane in an anhydrous solvent, such as toluene or hexane. The presence of a small, controlled amount of water is necessary to initiate hydrolysis.

- Immerse the cleaned and activated substrates in the silane solution.

- Allow the reaction to proceed for 2-24 hours at room temperature. For some silanes, heating to 60-80°C can accelerate monolayer formation.

- After deposition, remove the substrates and rinse with the anhydrous solvent to remove excess silane.

- Cure the monolayers by baking at 110-120°C for 30-60 minutes to promote the formation of covalent bonds.

Protocol 3: Formation of N-Heterocyclic Carbene (NHC) this compound on Gold

1. Substrate Preparation:

- Follow the same substrate preparation protocol as for alkanethiol this compound on gold.

2. NHC Precursor Activation and SAM Formation:

- The formation of NHC this compound often requires the in-situ generation of the carbene from a more stable precursor, such as a benzimidazolium salt.[1]

- Prepare a solution of the NHC precursor (e.g., benzimidazolium methanesulfonate) in a suitable solvent like methanol.[9]

- For some precursors, a base is required to deprotonate the salt and form the active carbene. However, bench-stable precursors that do not require an inert atmosphere or strong base are available.[1][9]

- Immerse the cleaned gold substrates in the NHC precursor solution.

- The self-assembly can proceed at room temperature, with formation times ranging from minutes to hours depending on the precursor and concentration.[9]

- After formation, rinse the substrates with the solvent and dry with nitrogen.

Characterization Techniques for this compound

The quality, thickness, and surface properties of the formed this compound should be thoroughly characterized using a combination of surface-sensitive techniques.

-

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet (typically water) on the SAM surface, providing information about the surface energy and hydrophobicity/hydrophilicity.[8]

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer resolution.[10]

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms within the SAM and at the SAM-substrate interface.[11][12]

-

Atomic Force Microscopy (AFM): Used to visualize the topography of the SAM surface, revealing its ordering, domain structure, and the presence of defects.[12]

-

Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the chemical bonds and molecular orientation within the SAM.[9]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound in drug development and research.

Caption: Experimental workflow for a SAM-based biosensor.

Caption: Conceptual diagram of targeted drug delivery using SAM-functionalized nanoparticles.

Applications in Drug Development

The ability to precisely control surface chemistry makes this compound highly valuable in various stages of drug development.

-

High-Throughput Screening: this compound can be used to create microarrays for screening compound libraries against immobilized protein targets.

-

Biosensors: Functionalized this compound are the foundation for various biosensing platforms, such as surface plasmon resonance (SPR) and electrochemical sensors, for studying drug-target interactions and for diagnostics.[13][14]

-

Drug Delivery: Nanoparticles coated with this compound can be engineered for targeted drug delivery. The terminal groups of the SAM can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors on diseased cells, enhancing drug efficacy and reducing off-target side effects.[15][16]

-

Biocompatible Coatings: this compound can be used to modify the surface of medical implants and devices to improve their biocompatibility, reduce protein fouling, and prevent the foreign body response.

Conclusion

The selection of the head group is a fundamental consideration in the design and fabrication of self-assembled monolayers. Thiols, silanes, and N-heterocyclic carbenes each offer distinct advantages in terms of substrate compatibility, stability, and ease of formation. By understanding the underlying chemistry and mastering the experimental protocols for their preparation and characterization, researchers can leverage the power of this compound to create precisely engineered surfaces for a wide range of applications in drug discovery and development, from fundamental biological studies to advanced therapeutic delivery systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 5. Ultra stable self-assembled monolayers of N-heterocyclic carbenes on gold. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]